molecular formula C7H3ClN2OS B037975 1,2,3-Benzothiadiazole-7-carbonyl chloride CAS No. 124371-49-9

1,2,3-Benzothiadiazole-7-carbonyl chloride

Cat. No. B037975
CAS RN: 124371-49-9
M. Wt: 198.63 g/mol
InChI Key: FHWNOXLHRUSQMV-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-7-carbonyl chloride, also known as BTC-Cl, is a chemical compound that belongs to the class of benzothiadiazole derivatives. It is widely used in various scientific research applications due to its unique properties and characteristics.

Mechanism of Action

The mechanism of action of 1,2,3-Benzothiadiazole-7-carbonyl chloride is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes, leading to the inhibition of cell growth and proliferation. It also induces apoptosis, a programmed cell death process, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
1,2,3-Benzothiadiazole-7-carbonyl chloride has various biochemical and physiological effects, including its ability to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,3-Benzothiadiazole-7-carbonyl chloride in lab experiments include its high purity, good stability, and ease of synthesis. It is also a versatile compound that can be used in various research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are various future directions for the research and development of 1,2,3-Benzothiadiazole-7-carbonyl chloride. These include its use as a diagnostic tool for the detection of cancer and other diseases, the development of novel therapeutic agents based on its structure and properties, and the exploration of its potential applications in materials science and nanotechnology. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Benzothiadiazole-7-carbonyl chloride is a versatile and promising chemical compound that has various scientific research applications. Its unique properties and characteristics make it a potential candidate for various research fields, including materials science, nanotechnology, and medicine. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1,2,3-Benzothiadiazole-7-carbonyl chloride has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, a precursor for the synthesis of benzothiadiazole-based organic semiconductors, and a potential therapeutic agent for the treatment of cancer and other diseases. Its unique properties, such as its high fluorescence quantum yield and good biocompatibility, make it a promising candidate for various research applications.

properties

CAS RN

124371-49-9

Product Name

1,2,3-Benzothiadiazole-7-carbonyl chloride

Molecular Formula

C7H3ClN2OS

Molecular Weight

198.63 g/mol

IUPAC Name

1,2,3-benzothiadiazole-7-carbonyl chloride

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)12-10-9-5/h1-3H

InChI Key

FHWNOXLHRUSQMV-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)Cl

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)Cl

synonyms

1,2,3-Benzothiadiazole-7-carbonyl chloride (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

290 g of benzo-1,2,3-thiadiazole-7-carboxylic acid are suspended in 1.6 l of toluene, 3.5 ml of dimethylformamide and 129 ml of thionyl chloride are added and the mixture is stirred at 80-90° C., the suspension turning into a solution as the release of gas progresses. When the reaction has ended, the solution is cooled and filtered over a little Hyflo, the residue is rinsed with toluene and the filtrate is evaporated. 297 g (93%) of crude acid chloride, which can be further reacted directly, result.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

290 g of benzo-1,2,3-thiadiazole-7-carboxylic acid are suspended in 1.6 I of toluene, 3.5 ml of dimethylformamide and 129 ml of thionyl chloride are added and the mixture is stirred at 80-90° C., the suspension turning into a solution as the release of gas progresses. When the reaction has ended, the solution is cooled and filtered over a little Hyflo, the residue is rinsed with toluene and the filtrate is evaporated. 297 g (93%) of crude acid chloride, which can be further reacted directly, result.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

12.54 g (0.070 mol) of benzo-1,2,3-thiadiazole-7-carboxylic acid are mixed with 80 ml of thionyl chloride. The mixture is heated and maintained at a bath temperature of 90° C. for 8 hours. The excess thionyl chloride is then removed by distillation in a rotary evaporator at a bath temperature of 40° C. The resulting oil solidifies; m.p. 107° C.
Quantity
12.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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